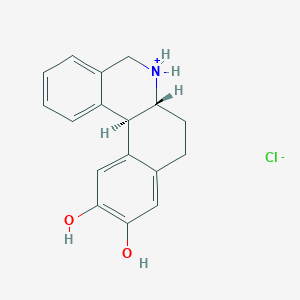

Dihydrexidine hydrochloride

描述

Dihydrexidine hydrochloride (DAR-0100 hydrochloride) is a potent, selective, and full-efficacy agonist of dopamine D1-like receptors (D1/D5), with an IC50 of 10 nM for D1 receptor binding .

In preclinical studies, dihydrexidine demonstrates high selectivity for D1/D5 receptors over D2, D3, and α-adrenergic receptors . It enhances YAP phosphorylation in vitro and induces immediate early genes (e.g., c-fos, egr-1) in AC5-deficient mice . Clinical trials in Parkinson’s disease (PD) showed transient motor improvement at plasma concentrations >100 ng/mL, but with a narrow therapeutic window .

属性

IUPAC Name |

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYUPBNUPIRQEP-SATBOSKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137417-08-4 | |

| Record name | Dihydrexidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137417-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Photocyclization Approach

The photocyclization route, detailed in Scheme 1 (adapted from), begins with 3,4-dimethoxyphenylacetic acid (5) , which undergoes iodination and Heck coupling with methyl crotonate to yield methyl cinnamate 7 . Catalytic hydrogenation (H2/Pd-C) reduces the double bond, followed by Dieckmann condensation and decarboxylation to form β-tetralone 9 . Benzylamine condensation and benzoylation produce enamide 10 , which undergoes UV-induced photocyclization (450W mercury-vapor lamp) to generate a 50:50 mixture of α- and β-methyl lactams 11a,b . Borane reduction and Boc protection yield separable carbamates 14a (8α-axial) and 14b (8α-equatorial), with final demethylation using BBr3 providing dihydrexidine hydrochloride 2b in >90% yield.

Key Data:

Intramolecular Henry Cyclization Method

The Henry cyclization method (Scheme 2,) utilizes nitrobenzophenone 28 as a key intermediate. DBU-catalyzed cyclization in protic solvents forms tricyclic nitroalkene 29 , which undergoes sodium borohydride reduction over four days to yield a 1,2-trans diastereomeric mixture 30a,b (21% yield). Esterification and borane treatment produce lactams 32a,b , with subsequent reduction and demethylation affording this compound 3b . This method’s diastereoselectivity arises from kinetically favored hydride transfer from acyloxyborohydride intermediates.

Key Data:

Diastereomeric Control and Optimization

Molecular modeling of intermediates (e.g., anion B in Scheme 4) reveals that steric clashes between methyl groups and N-benzyl substituents dictate axial vs. equatorial conformations. Selective protonation from the β-face during photocyclization ensures 7α-methyl dominance, while Henry-derived intermediates favor 7β-methyl configurations due to transition-state stabilization. X-ray crystallography of amine 20a confirmed the axial methyl orientation, validating synthetic control.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC):

- Column: Phenomenex Kinetex RP-C18 (4.6×150 mm, 5 µm)

- Mobile phase: 53 mM citric acid, 43 mM sodium acetate, 20% methanol

- Detection: Electrochemical amperometry (0.75 V)

X-Ray Crystallography:

- Confirmed 7α-axial methyl configuration in 20a

- Hydrogen-bonding network with Ser198, Ser199, and Asn292 residues

Purity Standards:

科学研究应用

Parkinson's Disease

Dihydrexidine has been studied for its antiparkinsonian effects, particularly in animal models and early human trials:

- Animal Studies : Initial studies demonstrated that DHX effectively reduced MPTP-induced parkinsonism in primates. This was pivotal in establishing its potential as a therapeutic agent for Parkinson's disease .

- Human Trials : A double-blind, placebo-controlled trial involving four patients with Parkinson's disease revealed that intravenous administration of DHX led to transient motor improvements. However, adverse effects such as hypotension and tachycardia were noted, which limited its therapeutic window . The pharmacokinetic profile indicated a short half-life (<5 minutes), complicating dosage regimens .

| Study Type | Findings | Adverse Effects |

|---|---|---|

| Animal | Significant reduction in parkinsonian symptoms | N/A |

| Human | Brief motor improvement; dose-limiting hypotension | Flushing, hypotension, tachycardia |

Schizophrenia

Dihydrexidine is also being investigated for cognitive deficits associated with schizophrenia:

- Clinical Trials : Recent studies have focused on the efficacy of DHX in improving cognitive function and working memory deficits in patients with schizophrenia and schizotypal disorders. Preliminary results suggest potential benefits, although further research is necessary to confirm these findings .

| Study Focus | Results | Current Status |

|---|---|---|

| Cognitive Function in Schizophrenia | Potential improvements noted | Ongoing clinical trials |

Dosage and Administration

Dihydrexidine can be administered intravenously or subcutaneously, with dosing carefully titrated based on patient response and tolerability:

- Intravenous Administration : Initial studies used doses ranging from 2 mg to 70 mg over 15 to 120 minutes.

- Subcutaneous Administration : Smaller doses have shown promise in avoiding severe hypotensive effects observed with rapid intravenous infusions .

Safety and Tolerability

While DHX shows promise as a therapeutic agent, safety concerns remain a significant issue:

作用机制

盐酸二氢雷西汀通过选择性结合并激活多巴胺 D1 和 D5 受体发挥作用。这种激活导致腺苷酸环化酶的刺激,增加环状 AMP 水平并触发下游信号通路。 该化合物对 D1 和 D5 受体相对于 D2 受体的高选择性最大限度地减少了与 D2 受体激活相关的副作用 .

类似化合物:

SKF 38393: 另一种具有类似性质但选择性较低的多巴胺 D1 受体激动剂。

芬多拉明: 一种选择性 D1 受体激动剂,在临床上因其血管扩张作用而使用。

A-77636: 一种具有高选择性的强效 D1 受体激动剂,但具有不同的药代动力学特性.

盐酸二氢雷西汀的独特性: 盐酸二氢雷西汀因其对 D1 和 D5 受体的高选择性而脱颖而出,使其成为研究多巴胺受体药理学的宝贵工具。 它能够产生显着的抗帕金森病作用而不激活 D2 受体是一个主要优势 .

相似化合物的比较

Key Observations:

- Potency : Dihydrexidine exhibits superior D1 affinity (IC50 = 10 nM) compared to SKF38393 (IC50 ≈ 40 nM) and PF-06256142 (EC50 = 107 nM) .

- Selectivity : Unlike bromocriptine (D2-selective), dihydrexidine’s D1/D5 specificity avoids D2-mediated side effects like dyskinesia .

Selectivity and Receptor Binding

Dihydrexidine’s selectivity profile distinguishes it from mixed agonists like (+)-PD 128907 hydrochloride (D1/D2 agonist; Ki = 1.7–2.3 µM) and antagonists like (-)-GSK598809 (D3-selective) . Its lack of activity at 40 non-dopaminergic receptors underscores its precision for D1/D5 pathways . In contrast, compounds like (R)-Preclamol exhibit autoreceptor activity, modulating dopamine release at low doses .

Pharmacokinetics and Bioavailability

生物活性

Dihydrexidine hydrochloride (DHX) is a potent, selective full agonist at dopamine D1 and D5 receptors, primarily utilized in research related to Parkinson's disease and other neurological disorders. Its unique pharmacological profile distinguishes it from other dopamine agonists, making it a subject of interest in both preclinical and clinical studies.

- Chemical Name : (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride

- Molecular Formula : C₁₇H₁₇NO₂.HCl

- Molar Mass : 267.328 g·mol⁻¹

- Purity : ≥98% .

Dihydrexidine exhibits high selectivity for D1-like receptors (D1 and D5), with approximately ten-fold greater affinity for these receptors compared to D2 receptors. Importantly, it does not activate peripheral D2 receptors or adrenoceptors at doses that stimulate D1 receptors maximally . This selectivity is crucial for minimizing side effects associated with non-specific dopamine receptor activation.

Pharmacokinetics

Pharmacokinetic studies reveal that DHX has a rapid clearance profile, with a plasma half-life of less than 5 minutes. This short half-life poses challenges for therapeutic applications but allows for quick assessments of its effects in clinical settings .

Antiparkinsonian Effects

Dihydrexidine has demonstrated significant antiparkinsonian effects in various animal models and preliminary human trials. In primate models of Parkinson's disease, DHX showed potent motor improvement compared to other agonists like SKF 38393 . In a clinical study involving four patients with Parkinson's disease, DHX administration resulted in brief but noticeable motor improvements, although side effects such as flushing and hypotension were observed .

Behavioral Studies

Research indicates that DHX can enhance cognitive function and mitigate deficits induced by neuroleptics or other pharmacological agents. In rodent models, DHX improved cognitive performance and reversed scopolamine-induced memory deficits . Additionally, studies have shown its efficacy in disrupting prepulse inhibition in behavioral assays, suggesting potential applications in treating cognitive deficits associated with schizophrenia .

Clinical Trials

A double-blind, placebo-controlled trial assessed the safety and efficacy of DHX in patients with Parkinson's disease. The study carefully titrated intravenous doses ranging from 2 mg to 70 mg. While some patients experienced transient motor improvements, the rapid infusion led to dose-limiting side effects .

Preclinical Studies

In preclinical settings using the unilateral 6-hydroxydopamine-lesioned rat model of Parkinson's disease, DHX was compared against doxanthrine (another D1 agonist). Results indicated that DHX elicited significant behavioral responses at various doses, highlighting its potential as a therapeutic agent .

Summary of Research Findings

化学反应分析

Heck Coupling

This reaction forms carbon-carbon bonds between alkenes and aryl halides, critical for constructing the phenanthridine core. For DHX analogs, Heck coupling introduces methyl methacrylate to the benzoquinoline scaffold .

Dieckmann Condensation

This intramolecular ester condensation reduces intermediates to form cyclic ketones, enabling the formation of the β-tetralone structure necessary for DHX’s bicyclic framework .

Henry Cyclization

A nitroaldol reaction that facilitates the formation of the tricyclic nitroalkene precursor. This step is pivotal for the efficient synthesis reported in , avoiding complex purification steps.

Structural Modifications and Binding Affinity

Methyl substitutions at positions 7 and 8 significantly alter DHX’s receptor binding. Binding data for analogs in porcine striatal homogenates reveal:

| Ligand | D₁-like Kᵢ (nM) | D₂-like Kᵢ (nM) | Fold Selectivity (D₂/D₁) |

|---|---|---|---|

| DHX | 20 ± 2 | 240 ± 40 | 12 ± 2 |

| 8β-Me ax-DHX (2a) | 270 ± 34 | 5530 ± 3180 | 20 ± 12 |

| 7β-Me eq-DHX (3b) | 6540 ± 1120 | 8670 ± 2290 | 1.3 ± 0.4 |

| SCH-23390 | 0.5 ± 0.1 | N.D. | N.D. |

Key Observations :

-

7-Methyl substitutions (e.g., 3a, 3b) drastically reduce D₁ binding affinity compared to DHX, highlighting structural sensitivity at this position.

-

8-Methyl analogs (2a, 2b) show moderate D₁ affinity but retain selectivity over D₂ receptors .

Stereochemical Considerations

The synthesis of DHX analogs often yields diastereomers, such as axial (α) vs. equatorial (β) methyl isomers . For example, reduction of nitroalkenes favors axial methyl products (e.g., 5:1 ratio for 3a over 3b), influenced by hydride transfer kinetics .

Biological Relevance of Chemical Modifications

-

Full Efficacy at D₁ Receptors : DHX’s catechol hydroxyl groups and conformational rigidity enable strong hydrogen bonding with D₁ receptor residues (e.g., Ser198, Ser199, Ser202), critical for full agonist activity .

-

D₂ Receptor Activity : High-dose DHX exhibits D₂-like effects (e.g., prolactin inhibition), but this is not due to direct D₂ agonism or presynaptic dopamine release .

Analytical Data

Physical Properties :

-

Molecular Formula : C₁₇H₁₇NO₂·HCl

-

Molecular Weight : 303.79 g/mol

-

Solubility :

References :

常见问题

Q. What experimental methodologies are recommended to confirm D1/D5 receptor selectivity of dihydrexidine hydrochloride in vitro?

this compound’s selectivity for D1/D5 dopamine receptors can be validated using radioligand binding assays (e.g., competitive displacement with [³H]SCH-23390 for D1 receptors) and functional cAMP accumulation assays in transfected cell lines (e.g., HEK-293 cells expressing human D1 or D5 receptors). Its IC₅₀ of 10 nM for D1 receptors should be compared against off-target receptors (e.g., D2, adrenergic) to confirm specificity. Include antagonist controls (e.g., SCH-23390) to validate agonist activity. Dose-response curves with Hill coefficients >1 may indicate cooperative binding, requiring further kinetic analysis .

Q. How should researchers design in vivo studies to evaluate dihydrexidine’s antiparkinsonian effects while addressing its pharmacokinetic limitations?

Due to poor oral bioavailability and a short half-life (1–2 hours) , use intraperitoneal (i.p.) or intravenous (i.v.) administration in rodent models (e.g., 6-OHDA-lesioned rats). A dose of 3 mg/kg i.p. in Sprague-Dawley rats achieves significant D1 receptor activation . Monitor behavioral outcomes (e.g., rotational behavior, locomotor activity) alongside microdialysis to measure striatal dopamine release. Pair with L-DOPA to assess synergy in symptom relief . Include pharmacokinetic sampling (plasma/brain tissue) to correlate exposure with efficacy.

Q. What are the best practices for preparing stable stock solutions of this compound?

Dissolve the compound in DMSO at 83.33 mg/mL (274.31 mM) or water at 10 mg/mL (32.92 mM) using ultrasonic agitation . Aliquot and store at -80°C for ≤6 months or -20°C for ≤1 month to avoid freeze-thaw degradation. For in vivo studies, prepare fresh dosing solutions in saline with ≤5% DMSO to minimize solvent toxicity. Validate stability via HPLC-UV (λ = 280 nm) before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in dihydrexidine’s reported efficacy across different Parkinson’s disease (PD) models?

Discrepancies may arise from model-specific factors (e.g., lesion severity in 6-OHDA vs. MPTP models) or dosing regimens. For example, dihydrexidine shows efficacy in early-stage PD models but limited effects in advanced neurodegeneration due to D1 receptor loss . Address this by:

Q. What mechanistic insights link dihydrexidine-induced YAP phosphorylation to its therapeutic effects?

Dihydrexidine stimulates YAP phosphorylation via D1 receptor-mediated activation of RhoA/ROCK signaling, which modulates cytoskeletal dynamics and neuronal plasticity . To study this:

- Treat U2OS or primary neuronal cultures with dihydrexidine (1–10 µM) and assess YAP phosphorylation via Western blot (anti-p-YAP-S127).

- Inhibit ROCK (e.g., Y-27632) to confirm pathway specificity.

- Correlate YAP activity with neurite outgrowth in dopaminergic neurons, a potential mechanism for neurorestoration in PD .

Q. How can interspecies differences in dihydrexidine metabolism impact translational research?

Rodents exhibit faster hepatic clearance than primates, leading to underestimation of human efficacy. Use allometric scaling based on body surface area (Km factors: mouse = 3, rat = 6, human = 37) . For example, a 3 mg/kg rat dose translates to ~0.5 mg/kg in humans. Validate using liver microsomes or hepatocytes from multiple species to identify cytochrome P450 isoforms involved in metabolism (e.g., CYP3A4) .

Methodological Notes

- Dose Translation : Use the formula:

Human dose (mg/kg) = Animal dose (mg/kg) × (Animal Km / Human Km) . - Contradictory Data : Replicate findings across ≥2 independent models (e.g., cell lines, animal strains) and include positive/negative controls.

- Advanced Assays : Combine electrophysiology (patch-clamp) with calcium imaging to study D1-mediated synaptic plasticity in brain slices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。